N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide
Description
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide is a sulfamoyl benzamide derivative featuring a benzothiazole moiety linked to a phenyl ring. The compound’s structure combines a sulfamoyl group substituted with butyl and methyl alkyl chains, which enhances lipophilicity, and a benzothiazole ring system known for aromatic π-π interactions and bioactivity in medicinal chemistry . This molecule is hypothesized to target enzymes such as thioredoxin reductase or microbial proteins, given structural similarities to antifungal and antimicrobial agents reported in literature .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-3-4-17-28(2)33(30,31)21-15-11-18(12-16-21)24(29)26-20-13-9-19(10-14-20)25-27-22-7-5-6-8-23(22)32-25/h5-16H,3-4,17H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVDNYUXBWQLAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of catalysts such as L-proline and solvents like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are commonly used to enhance efficiency and yield . These methods not only reduce reaction times but also improve the overall sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring and the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or DMF .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazole derivatives, and various substituted benzothiazole compounds .
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide involves its interaction with various molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects . For example, in antibacterial applications, the compound inhibits the synthesis of bacterial cell walls, leading to cell death .
Comparison with Similar Compounds
Comparison with 4-[Butyl(methyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Structural Differences :
- The analog replaces the benzothiazol-2-ylphenyl group with a 4-chloro-3-methyl-1,3-benzothiazol-2-ylidene moiety, introducing a double bond (ylidene) and chloro/methyl substituents .
Functional Implications : - The ylidene structure may influence tautomerism, altering electron distribution and binding affinity.
- Methyl groups add steric bulk, possibly hindering interactions in narrow enzyme active sites.
Comparison with 4-(1,3-Benzothiazol-2-yl)-N,N-dipropylbenzenesulfonamide
Structural Differences :
Comparison with 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)
Structural Differences :
- LMM5 replaces the benzothiazole with a 1,3,4-oxadiazole ring and a 4-methoxyphenylmethyl substituent .
Functional Implications : - The oxadiazole ring is electron-deficient, enhancing hydrogen-bond acceptor capacity compared to benzothiazole’s aromatic system.
- Methoxy groups (OCH3) improve solubility but may reduce metabolic stability due to demethylation pathways.
Comparison with 4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
Structural Differences :
Comparison with Pyrimidin-2-yl Sulfamoyl Derivatives
Structural Differences :
- Analogs like 4-Methyl-N-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide feature pyrimidine rings and carbamothioyl linkages .
Functional Implications : - Pyrimidine introduces hydrogen-bonding sites (N atoms), enhancing interactions with nucleic acids or enzyme active sites.
- Carbamothioyl (CSNH2) groups increase metabolic stability compared to amides but reduce solubility.
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug development.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Moiety : The benzothiazole ring is synthesized via the cyclization of 2-aminothiophenol with carboxylic acids under acidic conditions.
- Coupling Reaction : The benzothiazole derivative is coupled with a phenyl group through reactions such as Suzuki or Heck coupling using palladium catalysts.
- Final Sulfamoyl Addition : The butyl(methyl)sulfamoyl group is introduced to form the final product.
Antimicrobial Activity
This compound has demonstrated promising antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have shown minimum inhibitory concentrations (MICs) ranging from 50 μg/mL to 200 μg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound also exhibits significant anticancer properties. Research indicates that it can inhibit the proliferation of several cancer cell lines. For example, one study reported that related benzothiazole derivatives showed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15 μM to 28 μM against various cancer types, including breast and prostate cancers .
The mechanism of action for this compound involves:
- Enzyme Inhibition : The benzothiazole moiety can bind to active sites on enzymes, inhibiting their activity. This is particularly relevant in targeting enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Interaction : The sulfamoyl group enhances solubility and bioavailability, facilitating interactions with biological membranes and proteins .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of related benzothiazole derivatives against a panel of bacterial strains. The results indicated that compounds with similar structural features exhibited potent antibacterial activity with MIC values significantly lower than standard antibiotics .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 50 | E. coli |
| Compound B | 100 | S. aureus |
| This compound | TBD | TBD |
Study 2: Anticancer Activity
In another investigation focused on anticancer activity, this compound was tested against several cancer cell lines. The results showed selective cytotoxicity with significant inhibition observed in breast cancer cells .
| Cell Line | GI50 (μM) |
|---|---|
| MDA-MB-231 | 15.9 |
| PC-3 | 28.7 |
| OVCAR-4 | 25.9 |
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide?
- Methodological Answer : Microwave-assisted synthesis is highly efficient for benzothiazole and sulfonamide coupling, achieving yields >90% (e.g., in similar sulfonamide derivatives) . Key steps include:
- Coupling Reactions : Use DMF as a solvent under reflux for amide bond formation.
- Purification : Employ sequential normal-phase (e.g., 10% MeOH/CH₂Cl₂) and reverse-phase chromatography (e.g., 50% acetonitrile/0.1% formic acid) to isolate the compound .
- Yield Optimization : Microwave irradiation reduces reaction time and improves purity compared to traditional reflux .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H NMR : Resolve aromatic protons (benzothiazole and benzamide rings) and confirm substituent integration (e.g., butyl-methyl sulfamoyl groups) .
- LC/MS (ESI+) : Validate molecular weight (M+H⁺) and detect fragmentation patterns to rule out byproducts .
- TLC : Use acetate-based mobile phases to monitor reaction progress and confirm purity .
Q. What preliminary biological activities have been reported for structurally analogous benzamide-sulfonamide hybrids?
- Methodological Answer :
- Anticancer Activity : Analogous sulfonamides inhibit PD-L1 (>50% inhibition in ELISA assays at 10 μM) via disrupting protein-protein interactions .
- Antibacterial Screening : Benzothiazole derivatives show Gram-negative selectivity (e.g., E. coli inhibition at 500–1000 μg/ml) using DPPH radical scavenging and MIC assays .
- Cytotoxicity : Prioritize fibroblast cell line safety assessments (e.g., MTT assays) to rule off-target effects .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfamoyl substituents) influence target selectivity and potency?
- Methodological Answer :
- Sulfamoyl Group : The butyl-methyl sulfamoyl moiety enhances lipophilicity, improving membrane permeability. Compare IC₅₀ values of analogs with alkyl vs. aryl sulfonamides to assess SAR .
- Benzothiazole Scaffold : The 1,3-benzothiazol-2-yl group contributes to π-π stacking with hydrophobic enzyme pockets (e.g., bacterial AcpS-PPTase targets) .
- Strategies : Synthesize derivatives with fluorinated or electron-withdrawing groups to modulate binding affinity and metabolic stability .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Variable Sensitivity : For example, PD-L1 inhibition discrepancies may arise from cell line specificity (e.g., PC-3 prostate cancer vs. MCF7 breast cancer) . Validate using isogenic cell models.
- Concentration Gradients : Test multiple concentrations (e.g., 1–100 μM) to identify threshold effects. Compound 4 in showed anti-proliferative activity only at 10 μM .
- Assay Standardization : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular ELISA for functional inhibition) to confirm activity .
Q. What computational tools are recommended for rational design and mechanistic studies?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with PD-L1 or bacterial enzymes. Focus on hydrogen bonding with sulfamoyl oxygen and hydrophobic contacts with benzothiazole .
- ADMET Prediction : Employ SwissADME to optimize logP (target 2–3) and rule out CYP450 inhibition. Prioritize compounds with high gastrointestinal absorption .
- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability and identify critical residue interactions .
Q. What strategies improve pharmacokinetic properties of benzamide-sulfonamide hybrids?
- Methodological Answer :
- Trifluoromethyl Substitution : Enhances metabolic stability by reducing oxidative degradation (e.g., half-life extension in rodent models) .
- Prodrug Design : Mask polar sulfamoyl groups with pivaloyloxymethyl (POM) esters to enhance oral bioavailability .
- Microsomal Stability Assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., benzothiazole ring oxidation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
